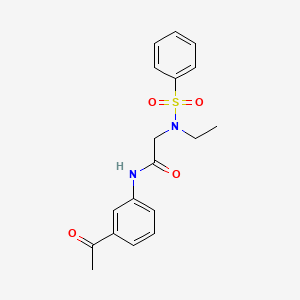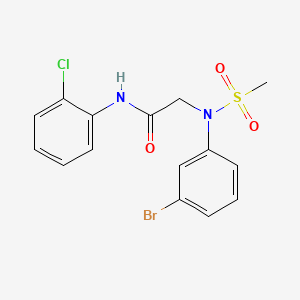
N~2~-(3-bromophenyl)-N~1~-(2-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-(3-bromophenyl)-N~1~-(2-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide, also known as BAY 41-2272, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of compounds known as sGC (soluble guanylate cyclase) stimulators, which have been shown to have numerous beneficial effects on various physiological processes.
Wirkmechanismus
The mechanism of action of N~2~-(3-bromophenyl)-N~1~-(2-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide 41-2272 involves the stimulation of sGC, which is an enzyme that converts guanosine triphosphate (GTP) into cGMP. This increase in cGMP levels leads to the activation of various downstream signaling pathways, which ultimately result in vasodilation and other physiological effects.
Biochemical and Physiological Effects:
N~2~-(3-bromophenyl)-N~1~-(2-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide 41-2272 has been shown to have numerous biochemical and physiological effects, including vasodilation, anti-inflammatory effects, and anti-proliferative effects. It has also been shown to improve endothelial function and reduce oxidative stress, which are key factors in the development of various disease conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N~2~-(3-bromophenyl)-N~1~-(2-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide 41-2272 is its ability to selectively stimulate sGC without affecting other enzymes or receptors. This specificity allows for more targeted therapeutic interventions and reduces the risk of unwanted side effects. However, one limitation of N~2~-(3-bromophenyl)-N~1~-(2-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide 41-2272 is its relatively short half-life, which can limit its effectiveness in certain disease conditions.
Zukünftige Richtungen
There are numerous future directions for the study of N~2~-(3-bromophenyl)-N~1~-(2-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide 41-2272 and its potential therapeutic applications. One area of focus is the development of more potent and selective sGC stimulators, which could have even greater therapeutic potential. Additionally, further studies are needed to fully understand the mechanisms of action of N~2~-(3-bromophenyl)-N~1~-(2-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide 41-2272 and its effects on various physiological processes. Finally, clinical trials are needed to determine the safety and efficacy of N~2~-(3-bromophenyl)-N~1~-(2-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide 41-2272 in various disease conditions.
Synthesemethoden
The synthesis of N~2~-(3-bromophenyl)-N~1~-(2-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide 41-2272 involves a multi-step process that includes the reaction of 3-bromophenylamine with 2-chlorobenzoyl chloride, followed by the addition of methylsulfonyl chloride and subsequent reaction with glycine. The final product is obtained after purification and characterization by various analytical techniques.
Wissenschaftliche Forschungsanwendungen
N~2~-(3-bromophenyl)-N~1~-(2-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide 41-2272 has been extensively studied for its potential therapeutic applications in various disease conditions, including cardiovascular diseases, pulmonary hypertension, and erectile dysfunction. It has been shown to have vasodilatory effects and can increase the production of cyclic guanosine monophosphate (cGMP), which is a key signaling molecule involved in various physiological processes.
Eigenschaften
IUPAC Name |
2-(3-bromo-N-methylsulfonylanilino)-N-(2-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrClN2O3S/c1-23(21,22)19(12-6-4-5-11(16)9-12)10-15(20)18-14-8-3-2-7-13(14)17/h2-9H,10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYZWLZFAENKGJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1=CC=CC=C1Cl)C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1-adamantyl)-N'-[(4-methylphenyl)sulfonyl]acetohydrazide](/img/structure/B5083051.png)

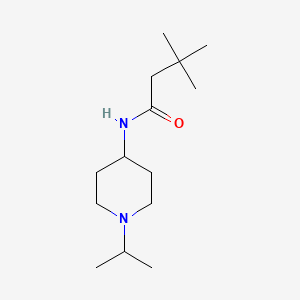
![4-methyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzamide](/img/structure/B5083074.png)


![N-(1-{1-[4-(2-hydroxyethoxy)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-phenylpropanamide](/img/structure/B5083101.png)
![butyl [5-(2,4-dichlorobenzyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B5083105.png)
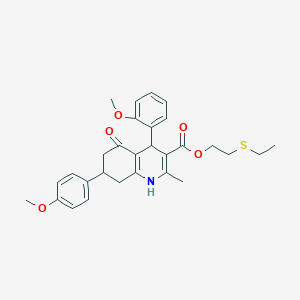
![N-butyl-3-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-N-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5083122.png)
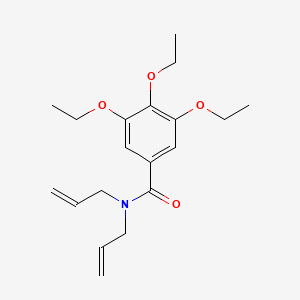
![4-(dibenzo[b,d]furan-3-ylamino)-4-oxobutanoic acid](/img/structure/B5083149.png)
![N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-fluorobenzamide](/img/structure/B5083150.png)
